5-O-Benzylbazedoxifene
Overview
Description
5-O-Benzylbazedoxifene is a chemical compound with the molecular formula C37H40N2O3 . It is a derivative of Bazedoxifene, which is a selective estrogen receptor modulator (SERM) used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 5-O-Benzylbazedoxifene would typically include its melting point, boiling point, density, and solubility. Unfortunately, specific details about these properties for 5-O-Benzylbazedoxifene are not available in the search results .Scientific Research Applications
Estrogen Receptor Modulation
5-O-Benzylbazedoxifene is primarily researched for its role as a selective estrogen receptor modulator (SERM). It exhibits significant binding affinity to estrogen receptor-alpha, similar to raloxifene, and demonstrates inhibition of estrogen-stimulated cell proliferation. This makes it a promising compound in the treatment of conditions like osteoporosis, while potentially exhibiting fewer uterine and vasomotor effects than other SERMs currently used in clinical practice (Komm et al., 2005).
Anti-Cancer Properties
Bazedoxifene has been noted for its potential in cancer treatment, particularly breast cancer. Studies have found that it does not stimulate proliferation of MCF-7 cells (a type of breast cancer cell line) and inhibits the induced proliferation by 17beta-estradiol, suggesting its efficacy in inhibiting the growth of hormone-independent breast cancer cells (Lewis-Wambi et al., 2011).
Molecular Interaction and Structural Studies
Research into the molecular structure and interactions of 5-O-Benzylbazedoxifene has provided insights into its binding mechanisms. Structural investigation and simulation studies suggest that it binds in an antagonistic conformation to the estrogen receptor, similar to other SERMs like bazedoxifene. This understanding aids in the development of novel SERMs and enhances the knowledge of drug-receptor interactions (Singla et al., 2018).
properties
IUPAC Name |
4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxyindol-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O3/c1-28-35-25-34(42-27-30-9-5-4-6-10-30)19-20-36(35)39(37(28)31-13-15-32(40)16-14-31)26-29-11-17-33(18-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCBNSZDKAPTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801109964 | |
Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Benzylbazedoxifene | |
CAS RN |
328933-58-0 | |
Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328933-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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